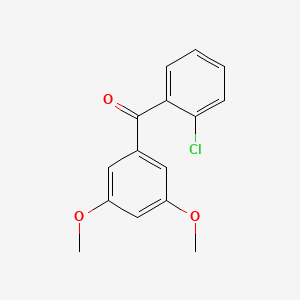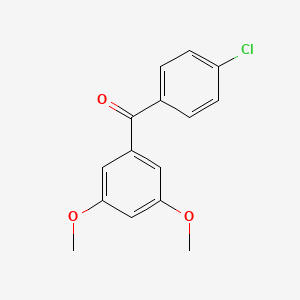
2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone
Overview
Description
The compound "2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone" is a chemical entity that may be related to various sulfur-containing organic compounds. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related sulfur-containing compounds, which can be useful in understanding the chemistry of the compound .
Synthesis Analysis
The synthesis of sulfur-containing compounds can be complex, involving multiple steps and reagents. For instance, the synthesis of 3-thio-substituted 2-amino acids and thio-substituted enamines from 2-acyloxyacrylonitriles involves the Michael addition of thiophenol to 2-acyloxyacrylonitriles, which act as a formylcarbonium ion synthon . This method demonstrates the potential for creating a variety of sulfur-containing compounds, which could be related to the synthesis of "2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone" by incorporating sulfur atoms into the molecular framework.
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds is critical in determining their chemical reactivity and physical properties. The papers discuss various sulfur-containing compounds, such as 2-(3',4',5'-trimethoxybenzoyl)-3-amino-5-aryl thiophenes, which have been synthesized and evaluated for biological activity . The structure-activity relationships (SARs) of these compounds are influenced by the substituents on the aryl moiety, indicating the importance of molecular structure in the compound's function.
Chemical Reactions Analysis
Sulfur-containing compounds can participate in a range of chemical reactions. The synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds involves samarium diiodide-promoted three-component coupling reactions of thiophene-2-carboxylate with ketones . The resulting diols can undergo dehydration and further reactions to yield a variety of sulfur-containing heterocycles. These reactions highlight the versatility of sulfur-containing compounds in chemical synthesis, which could be relevant to the reactivity of "2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone."
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfur-containing compounds are influenced by their molecular structure. For example, the antiproliferative activity and cell cycle effects of synthesized thiophene derivatives are determined by their ability to inhibit tubulin polymerization . Additionally, the liquid crystalline, photochromic, and other functional properties of polysubstituted thiophenes and benzothiophenes are related to their specific substitutions and molecular arrangements . These properties are essential for understanding the behavior of "2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone" in various environments and potential applications.
Scientific Research Applications
Synthesis and Derivative Formation
- 2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone and its derivatives have been utilized in the synthesis of various compounds. Burkamp and Fletcher (2002) reported the efficient synthesis of substituted 3-(ω-aminoalkyl)-benzo[b]thiophenes, utilizing a similar compound. They highlighted the rapid generation of structural diversity through this method, indicating the compound's utility in creating a variety of derivatives (Burkamp & Fletcher, 2002).
Photolysis and Radical Reactions
- In photolysis studies, compounds like 2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone have been used to explore radical reactions. Fenner and Schiesser (2004) described the synthesis of selenolo[2,3-b]pyridine derivatives through photolysis, demonstrating the compound's role in reactions involving intramolecular homolytic substitution (Fenner & Schiesser, 2004).
Chemical Methodology in Analgesic Activity
- Research by Janssen and Eddy (1960) explored chemical methods to increase the analgesic activity of compounds like pethidine, which is structurally related to 2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone. They investigated various chemical substitutions, providing insights into how modifications of similar structures can enhance pharmacological properties (Janssen & Eddy, 1960).
Chlorination and Oxidation Studies
- Cossar et al. (1991) conducted studies on the chlorination of ketones, including compounds related to 2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone, revealing the formation of unexpected dihydroxyacids. This research is significant for understanding the oxidation processes and potential novel products derived from similar compounds (Cossar et al., 1991).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[3-(2-methylsulfanylphenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3S/c1-3-22-19(21)16-10-6-5-9-15(16)17(20)13-12-14-8-4-7-11-18(14)23-2/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOTZYHGDVVABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644314 | |
| Record name | Ethyl 2-{3-[2-(methylsulfanyl)phenyl]propanoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone | |
CAS RN |
898754-39-7 | |
| Record name | Ethyl 2-{3-[2-(methylsulfanyl)phenyl]propanoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















